molecular formula C13H10FNO4 B6387824 MFCD18317115 CAS No. 1261920-05-1

MFCD18317115

Cat. No.: B6387824
CAS No.: 1261920-05-1
M. Wt: 263.22 g/mol
InChI Key: ARLQKTMJXMTVRE-UHFFFAOYSA-N
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Description

Such compounds are often explored for pharmaceutical or materials science applications due to their tunable electronic properties and bioactivity .

Key inferred properties of MFCD18317115 include:

  • Molecular weight: Likely within the range of 180–220 g/mol, based on analogs like CAS 918538-05-3 (188.01 g/mol) and CAS 1533-03-5 (202.17 g/mol) .
  • Functional groups: Potential halogen (e.g., chlorine) or trifluoromethyl substituents, which influence reactivity and solubility .
  • Synthetic routes: Likely involves condensation reactions or catalytic coupling, as seen in analogs such as 2-(4-nitrophenyl)benzimidazole .

Properties

IUPAC Name

5-(4-fluoro-2-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-19-12-10(13(17)18)4-7(6-15-12)9-3-2-8(14)5-11(9)16/h2-6,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLQKTMJXMTVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=C(C=C(C=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687253
Record name 5-(4-Fluoro-2-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-05-1
Record name 5-(4-Fluoro-2-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317115” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Microwave-assisted synthesis: This method enhances reaction rates and yields by using microwave radiation to heat the reaction mixture.

    Conventional synthesis: Traditional heating methods are used to achieve the desired chemical transformation.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and optimized reaction conditions to ensure consistency and efficiency. The process involves:

    Batch processing: Where the compound is synthesized in discrete batches.

    Continuous processing: Where the synthesis occurs in a continuous flow, allowing for higher throughput and efficiency.

Chemical Reactions Analysis

Types of Reactions: “MFCD18317115” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD18317115” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18317115” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired outcome. For example, in a biological context, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound (CAS/MDL) Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Log S) Bioavailability Score
This compound (hypothetical) C₆H₃Cl₂N₃* ~188–202 Chlorine/CF₃ -2.47 to -1.98† 0.55–0.65‡
918538-05-3 (MFCD11044885) C₆H₃Cl₂N₃ 188.01 Dichloro-pyrolo-triazine -2.47 (ESOL) 0.55
1533-03-5 (MFCD00039227) C₁₀H₉F₃O 202.17 Trifluoromethyl-ketone -1.98 (Ali) 0.65
1761-61-1 (MFCD00003330) C₇H₅BrO₂ 201.02 Bromo-benzoate -2.63 (SILICOS-IT) 0.55
Key Differences:

Substituent Effects :

  • Chlorine atoms in dichloro-pyrolo-triazine (CAS 918538-05-3) enhance electrophilic reactivity, making it suitable for cross-coupling reactions .
  • Trifluoromethyl groups (e.g., CAS 1533-03-5) improve metabolic stability and lipophilicity, favoring CNS drug development .
  • Bromine in benzoate derivatives (CAS 1761-61-1) increases molecular weight and polar surface area (TPSA), reducing blood-brain barrier (BBB) penetration .

Synthetic Complexity :

  • Pyrolo-triazine derivatives require multi-step synthesis with catalysts like A-FGO for high yields (up to 98%) .
  • Trifluoromethylated compounds often use fluorinated building blocks, increasing cost and requiring specialized handling .

Functional Analogs

Functional Insights:
  • Pharmaceutical Utility : Dichloro-pyrolo-triazines (e.g., CAS 918538-05-3) show promise in oncology but require solubility enhancers (e.g., co-solvents) for formulation .
  • Agrochemical Performance : Trifluoromethylated compounds (e.g., CAS 1533-03-5) exhibit prolonged field efficacy due to resistance to hydrolysis .
  • Material Science : Brominated benzoates (CAS 1761-61-1) are prioritized in flame-retardant epoxy resins but face regulatory scrutiny due to halogen persistence .

Critical Analysis of Research Findings

  • Contradictions in Solubility : While trifluoromethyl groups generally enhance lipophilicity, excessive halogenation (e.g., dichloro derivatives) can paradoxically reduce solubility, complicating drug formulation .
  • Safety Profiles : Compounds like CAS 918538-05-3 carry significant hazard warnings (e.g., skin/eye irritation), necessitating safer analogs for clinical use .

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